N-1-adamantyl-4-chlorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(1-adamantyl)-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2S/c17-14-1-3-15(4-2-14)21(19,20)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,18H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIKVLYWGLARDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Derivatives
Structural and Physicochemical Properties
The adamantyl group distinguishes N-1-adamantyl-4-chlorobenzenesulfonamide from other sulfonamides. Below is a comparison of key structural analogs:
Key Observations :
Adamantyl vs. Trimethylsilyl : The adamantyl group in the target compound confers higher molecular weight (324.84 g/mol) and hydrophobicity compared to trimethylsilyl-substituted analogs (264.83 g/mol) . This may enhance blood-brain barrier penetration, a trait observed in adamantane-containing drugs like rimantadine.
Chlorophenyl vs. In contrast, the aminomethylphenyl substituent in introduces a basic amino group, which could improve solubility but reduce membrane permeability.
Research Findings and Limitations
- For example, the synthesis of compound 3 in required low temperatures (−20°C) and TDAE as a reductant, highlighting reactivity constraints with steric hindrance.
- Biological Data Gaps : Direct pharmacological data for this compound are absent in the provided evidence. However, sulfonamides with similar substituents (e.g., 4-chlorophenyl in or indazole in ) are linked to kinase inhibition and antiproliferative effects, suggesting plausible avenues for further study.
- Comparative Stability : The trimethylsilyl group in may confer hydrolytic instability under physiological conditions, whereas adamantyl’s rigidity could enhance metabolic stability.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-1-adamantyl-4-chlorobenzenesulfonamide, and how can reaction parameters be optimized for higher yields?
- Methodological Answer : The synthesis typically involves reacting 4-chlorobenzenesulfonyl chloride with 1-adamantylamine under anhydrous conditions. Key parameters include solvent choice (e.g., THF or DMF), reaction time (4–72 hours), and temperature (room temperature to reflux). Purification via column chromatography or TLC is critical to isolate the product . Optimization can involve adjusting stoichiometry, using coupling agents like HATU, or introducing inert atmospheres to prevent side reactions .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the adamantyl and sulfonamide moieties. Key spectral markers include adamantyl proton resonances at δ 1.6–2.1 ppm and aromatic protons from the 4-chlorophenyl group at δ 7.4–7.8 ppm. Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight. Cross-referencing with synthetic intermediates (e.g., tert-butyl esters) ensures purity .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data when synthesizing this compound derivatives?
- Methodological Answer : Discrepancies in NMR or MS data may arise from rotational isomers or residual solvents. Techniques include:
- Variable-temperature NMR to observe dynamic equilibria.
- High-resolution MS (HRMS) to distinguish isotopic patterns.
- X-ray crystallography for unambiguous structural confirmation, as demonstrated in adamantyl-sulfonamide analogs .
Q. How can computational modeling predict the bioactivity of this compound against microbial targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate interactions with enzymes like fungal CYP51 or bacterial dihydrofolate reductase. QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors help correlate structural features (e.g., adamantyl bulkiness, chloro-substituent position) with antimicrobial activity. Validation requires in vitro assays (e.g., MIC determination) .
Q. What experimental designs mitigate side reactions during functionalization of the adamantyl group in this compound?
- Methodological Answer : Adamantyl’s rigidity can hinder reactivity. Strategies include:
- Using bulky bases (e.g., LDA) to deprotonate selectively.
- Microwave-assisted synthesis to accelerate slow reactions.
- Protecting sulfonamide groups with Boc or Fmoc to prevent undesired alkylation .
Q. How do solvent polarity and temperature influence the reaction kinetics of this compound in nucleophilic substitution reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while elevated temperatures (50–80°C) accelerate SNAr reactions at the 4-chlorophenyl group. Kinetic studies via HPLC or in situ IR spectroscopy can monitor intermediate formation. For example, THF at 0°C may favor sulfonamide formation over elimination .
Data Analysis & Mechanistic Questions
Q. What analytical approaches differentiate polymorphic forms of this compound?
- Methodological Answer : Differential Scanning Calorimetry (DSC) identifies melting-point variations. Powder X-ray Diffraction (PXRD) distinguishes crystal packing modes. Solvent-drop grinding experiments screen for stable polymorphs, critical for pharmaceutical formulation .
Q. How can researchers validate the mechanism of sulfonamide cleavage in acidic/basic conditions for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
